molecular formula C15H11Cl2NO3 B2698880 2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone CAS No. 866010-41-5

2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone

Cat. No.: B2698880
CAS No.: 866010-41-5
M. Wt: 324.16
InChI Key: QCHCPGFITXZMSS-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a hydroxy-isoindolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents under controlled conditions. One common method includes refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . This reaction yields 2,4-dichlorophenoxyacetic acid, which can then be further reacted with other compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone is unique due to its combination of the dichlorophenoxy group and the hydroxy-isoindolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-3-hydroxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-9-5-6-13(12(17)7-9)21-8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7,14,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHCPGFITXZMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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